molecular formula C9H6BF7O2 B2859242 [4-(Heptafluoropropan-2-yl)phenyl]boronic acid CAS No. 1184850-50-7

[4-(Heptafluoropropan-2-yl)phenyl]boronic acid

Cat. No.: B2859242
CAS No.: 1184850-50-7
M. Wt: 289.94
InChI Key: YOOCRETZGVJDBF-UHFFFAOYSA-N
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Description

[4-(Heptafluoropropan-2-yl)phenyl]boronic acid (CAS 1184850-50-7) is a high-value organoboron compound of significant interest in modern scientific research, particularly in medicinal chemistry and as a building block in organic synthesis . Its molecular formula is C 9 H 6 BF 7 O 2 , with a molecular weight of 289.94 g/mol . The core structure features a phenylboronic acid functional group substituted with a heptafluoroisopropyl moiety. Boronic acids are renowned for their role as versatile synthetic intermediates, most prominently in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds to create complex biaryl structures . The heptafluoroisopropyl group is a strongly electron-withdrawing substituent, which can significantly alter the electronic properties, stability, and lipophilicity of molecules, making this boronic acid a critical reagent in the development of pharmaceuticals and advanced materials . In medicinal chemistry, boronic acids are privileged pharmacophores. They can act as bioisosteres for carboxylic acids and possess a unique ability to form reversible covalent complexes with biological nucleophiles, such as the hydroxyl groups in saccharides or the active site serine residues of proteases . This mechanism is the basis for FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib . Consequently, this compound is a valuable scaffold for developing enzyme inhibitors, synthetic sensors for carbohydrates, and other bioactive molecules . Safety Information: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or animal consumption. Handle with care, as it may cause skin and eye irritation (H315) and serious eye damage (H318) .

Properties

IUPAC Name

[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF7O2/c11-7(8(12,13)14,9(15,16)17)5-1-3-6(4-2-5)10(18)19/h1-4,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOCRETZGVJDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897490
Record name B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid
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Molecular Weight

289.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184850-50-7
Record name B-(4-(Perfluoro-1-methylethyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(heptafluoropropan-2-yl)phenyl]boronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid typically involves the reaction of a halogenated precursor with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-(Heptafluoropropan-2-yl)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, hydrocarbons, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

[4-(Heptafluoropropan-2-yl)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Heptafluoropropan-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The heptafluoroisopropyl group is strongly electron-withdrawing due to the inductive effects of fluorine atoms, which increases the Lewis acidity of the boronic acid moiety. This enhances its reactivity in cross-coupling reactions, as seen in other fluorinated boronic acids. For example:

  • 4-(Methylthio)phenyl boronic acid () demonstrated conductance properties dependent on applied voltage, highlighting substituent-driven electronic modulation.
  • Trifluoromethyl-containing boronic acids (e.g., ) exhibit enhanced reactivity in coupling reactions due to electron-deficient aromatic rings .
  • In contrast, phenylboronic acid () and cyclohexylboronic acid () lack fluorination, resulting in lower Lewis acidity and distinct electronic profiles .

Solubility and Physicochemical Properties

Fluorination typically increases lipophilicity, but bulky substituents can reduce solubility in aqueous media:

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (2) and pyren-1-yl boronic acid (3) () precipitated in RPMI culture medium, limiting their use in biological assays .
  • 4-Fluoro-3-hydroxyphenylboronic acid () balances polarity and lipophilicity due to a hydroxyl group, enabling moderate aqueous solubility .

Key Insight : The heptafluoroisopropyl group may reduce water solubility compared to hydroxylated analogs (e.g., ) but improve compatibility with organic solvents, facilitating synthetic applications.

Stability and Metabolic Considerations

Fluorination often enhances metabolic stability:

  • Triazole-substituted boronic acids () exhibited prolonged activity due to resistance to enzymatic degradation .
  • Cis-stilbene boronic acids () induced apoptosis at low concentrations (10⁻⁸ M), suggesting stability in cellular environments .
  • Non-fluorinated analogs (e.g., carboxylic acid derivative 17 in ) showed negligible bioactivity, emphasizing fluorine’s role in maintaining compound integrity .

Key Insight : The heptafluoroisopropyl group likely confers resistance to oxidative metabolism, extending the compound’s half-life in biological systems.

Tables

Table 1: Comparison of Key Boronic Acid Derivatives

Compound Substituent Key Property/Activity Reference
[4-(Heptafluoropropan-2-yl)phenyl]BA Heptafluoroisopropyl High Lewis acidity, lipophilicity (Inferred)
4-Fluoro-3-hydroxyphenylboronic acid Fluoro, hydroxyl Moderate solubility, antimicrobial
Cis-stilbene boronic acids Boronic acid in stilbene IC₅₀ = 0.48–2.1 µM (antiproliferative)
6-Hydroxynaphthalen-2-yl boronic acid Naphthyl, hydroxyl IC₅₀ = 0.1969 µM (cytotoxicity)
[4-(Methylthio)phenyl]boronic acid Methylthio Voltage-dependent conductance

Table 2: Impact of Fluorination on Boronic Acid Properties

Property Fluorinated Analogs (e.g., ) Non-Fluorinated Analogs (e.g., )
Lewis Acidity High (electron-withdrawing) Moderate to low
Lipophilicity Increased Lower
Metabolic Stability Enhanced Reduced
Solubility in Water Lower Higher

Biological Activity

[4-(Heptafluoropropan-2-yl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the heptafluoropropyl group, may confer distinct physicochemical properties that influence its interaction with biological targets. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7BF7O2\text{C}_9\text{H}_7\text{BF}_7\text{O}_2

This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a versatile candidate in drug design.

Biological Activity Overview

Research into the biological activity of boronic acids has expanded significantly, particularly in the context of their roles as enzyme inhibitors and therapeutic agents. The following sections detail specific areas where this compound exhibits biological activity.

1. Anticancer Activity

Boronic acids have been studied for their anticancer properties, particularly in the inhibition of proteasomes. The proteasome is crucial for regulating protein degradation, and its inhibition can lead to apoptosis in cancer cells.

  • Mechanism : Boronic acids can bind to the active site of proteasomal enzymes, blocking substrate access and leading to an accumulation of pro-apoptotic factors.
  • Case Study : A study on similar boronic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects.

2. Antibacterial Activity

The antibacterial properties of boronic acids have also been explored, particularly their ability to inhibit bacterial enzymes.

  • Mechanism : These compounds can interfere with bacterial cell wall synthesis by inhibiting enzymes such as transpeptidases.
  • Research Findings : Studies have shown that certain boronic acids exhibit broad-spectrum antibacterial activity, which could extend to this compound.

3. Interaction with Biological Molecules

Boronic acids are known for their ability to interact with carbohydrates and proteins through reversible covalent bonding.

  • Binding Studies : Computational models and docking studies indicate that this compound may bind effectively to glycoproteins or enzymes involved in glucose metabolism.
  • Potential Applications : This property suggests potential applications in diabetes management by modulating insulin signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionRelevant Studies
AnticancerProteasome inhibitionSimilar compounds showed cytotoxicity in vitro
AntibacterialInhibition of transpeptidasesBroad-spectrum activity noted for boron derivatives
Protein InteractionReversible binding to diols and glycoproteinsDocking studies indicate potential for insulin modulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Heptafluoropropan-2-yl)phenyl]boronic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling using a biphasic system (e.g., water/DCM) with a palladium catalyst. For fluorinated aryl boronic acids, optimizing the stoichiometry of silver nitrate and potassium persulfate is critical to stabilize reactive intermediates and enhance yields .
  • Key Parameters :

  • Solvent System : Biphasic conditions improve solubility of fluorinated intermediates.
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product.

Q. How should researchers handle and characterize this compound safely?

  • Safety Protocols :

  • Inhalation Risks : Work in a fume hood; if exposed, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis.
    • Characterization :
  • NMR : Use 19F^{19}\text{F} NMR to confirm the heptafluoroisopropyl group (δ ~ -70 to -75 ppm). 11B^{11}\text{B} NMR (δ ~ 28–32 ppm) validates boronic acid integrity .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight (calc. for C9H5BF7O2\text{C}_9\text{H}_5\text{BF}_7\text{O}_2: ~325.93 g/mol).

Advanced Research Questions

Q. How does the electron-withdrawing heptafluoroisopropyl group affect the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The strong electron-withdrawing nature of the C(CF3)2-\text{C}(\text{CF}_3)_2 group increases the electrophilicity of the boronic acid, enhancing its reactivity in Suzuki-Miyaura couplings. However, steric hindrance may reduce coupling efficiency with bulky substrates.
  • Case Study : Analogous fluorinated phenylboronic acids show 15–20% lower yields compared to non-fluorinated analogs due to steric effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated boronic acids?

  • Data Discrepancy Analysis :

  • Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with biomolecules (e.g., glycoproteins), as SPR provides real-time binding kinetics unaffected by fluorophore interference .
  • Cell-Based Assays : Normalize activity data using a reference inhibitor (e.g., bortezomib) to account for variability in cell permeability .
    • Example : In tubulin polymerization studies, IC50_{50} values for fluorinated analogs vary by up to 50% across cell lines due to differences in membrane transport .

Q. How can this compound be utilized in sensor development?

  • Sensor Design :

  • Fluorometric Detection : Incorporate into carbon dots (C-dots) via hydrothermal synthesis. The boronic acid moiety binds diols (e.g., glucose), inducing fluorescence quenching. Optimize pH (7.4–8.5) to enhance binding affinity .
  • Selectivity Testing : Validate against interferents (e.g., fructose, mannitol) using competitive binding assays .

Comparative Analysis of Structural Analogues

Compound Key Feature Reactivity/Application Reference
[4-(Trifluoromethyl)phenyl]boronic acidSingle CF3_3 groupModerate electrophilicity; used in catalysis
4-Fluorophenylboronic acidPara-fluoro substitutionHigh solubility; drug intermediate
Target Compound Heptafluoroisopropyl groupEnhanced electrophilicity; sensor/therapeutic

Methodological Recommendations

  • Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) to mitigate steric effects in Suzuki reactions .
  • Toxicity Profiling : Use zebrafish embryo models to assess developmental toxicity, as fluorinated compounds may exhibit off-target effects .
  • Computational Modeling : Employ DFT calculations to predict binding energies with biological targets (e.g., tubulin) and guide structural modifications .

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